molecular formula C10H11N3O2 B13080032 Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B13080032
M. Wt: 205.21 g/mol
InChI Key: RSMJARRDNQKOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with a methyl group at position 6 and an ethyl ester at position 2. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antitumor agents. Its structure allows for strategic modifications to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-4-9-11-5-7(2)6-13(9)12-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMJARRDNQKOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(C=NC2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of 2,6-dibromopyrazolo[1,5-a]pyrimidine, which undergoes regio-controlled Sonogashira-type coupling with terminal alkynes.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.

    Substitution: Substitution reactions, particularly at the C2 and C6 positions, are common.

Common Reagents and Conditions:

    Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of a base.

    Suzuki–Miyaura Coupling: Involves palladium catalysts and boronic acids.

    Buchwald–Hartwig Coupling: Employs palladium catalysts and amines.

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

1.1. Phosphodiesterase Inhibition

One of the primary applications of ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is as a phosphodiesterase (PDE) inhibitor. Research indicates that the 6-methyl substitution enhances the compound's potency against PDE2A, a target implicated in cognitive functions and neurodegenerative diseases. In structure-activity relationship (SAR) studies, it was found that methyl substitutions at the 6-position resulted in significant increases in PDE2A inhibitory activity—up to a 13-fold enhancement compared to non-substituted analogs .

Table 1: PDE2A Inhibition Potency of Various Substituted Pyrazolo[1,5-a]pyrimidines

CompoundIC50 (nM)
This compound0.61
Non-methylated analog7.8
5-Methyl substituted analog0.89

This data suggests that this compound may have therapeutic potential for treating cognitive impairments associated with PDE2A activity modulation.

Synthesis and Structural Insights

2.1. Synthetic Methods

The synthesis of this compound has been optimized to enhance yield and efficiency. The synthetic route typically involves the reaction of pyrazole derivatives with carboxylic acids under controlled conditions to yield high-purity products suitable for biological testing . The method allows for scalability, making it feasible for both laboratory and industrial production .

2.2. Structural Analysis

X-ray crystallography has provided insights into the binding interactions of this compound with PDE2A. The unoccupied hydrophobic space around the binding site suggests opportunities for further structural modifications to enhance potency and selectivity .

Case Studies and Experimental Findings

3.1. In Vivo Efficacy

In preclinical models assessing cognitive impairment, compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold demonstrated significant improvements in memory and learning tasks when administered at optimal dosages . These findings correlate with the inhibition of PDE2A activity, supporting the compound's potential as a cognitive enhancer.

3.2. Safety and Toxicology

Toxicological assessments have shown that derivatives of this compound exhibit favorable safety profiles in animal studies. No significant adverse effects were noted at therapeutic doses, suggesting that this compound may be suitable for further clinical development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate with key analogues:

2.1 Substituent Type and Position
Compound Name Substituents Molecular Weight (g/mol) Key Features
This compound 6-CH₃, 2-COOEt 204.23 Methyl enhances hydrophobicity; ethyl ester improves metabolic stability .
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate 6-Br, 2-COOEt 270.09 Bromine increases molecular weight and reactivity (e.g., Suzuki coupling) but may reduce solubility .
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate 5-Cl, 2-COOEt 225.63 Chlorine at position 5 alters electronic density, potentially affecting binding to enzymatic targets .
Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate 6-(CH₂CH₂Cl), 2-COOMe 227.66 Chloroethyl group introduces alkylation potential, useful in prodrug design .
Ethyl 7-chloro-6-(ethoxycarbonylmethyl)-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate 7-Cl, 5-CH₃, 6-(CH₂COOEt) 325.75 Complex substitutions enhance steric bulk, possibly improving target selectivity .
2.4 Physicochemical Properties
Property Ethyl 6-methyl Ethyl 6-bromo Ethyl 5-chloro
Melting Point Not reported Not reported ~216–217°C (triazolo analogue in )
Solubility Moderate (lipophilic methyl) Low (bulky Br) Moderate (polar Cl)
Stability High (stable ester) Moderate (Br susceptible to hydrolysis) High

Biological Activity

Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antibacterial, and anticancer properties, along with relevant case studies and research findings.

1. Structure and Synthesis

This compound can be synthesized through various methods involving condensation reactions of aminopyrazoles with different electrophiles. The structural formula can be represented as follows:

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

2.1 Antioxidant Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antioxidant properties. For instance, a study indicated that certain derivatives showed high DPPH radical scavenging capabilities, with some compounds achieving an IC50 value comparable to ascorbic acid (IC50 = 13.53 μM) . this compound was highlighted for its potential in this area.

CompoundIC50 (μM)Reference
This compoundTBD
Ascorbic Acid13.53

2.2 Antibacterial Activity

The antibacterial efficacy of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied. In particular, compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, one derivative exhibited a zone of inhibition (ZOI) of 23.0 ± 1.4 mm against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 312 μM .

BacteriaZOI (mm)MIC (μM)Reference
Bacillus subtilis23.0 ± 1.4312
Staphylococcus aureusTBDTBD
Escherichia coliTBDTBD
Pseudomonas aeruginosaTBDTBD

2.3 Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, notably MCF-7 (human breast adenocarcinoma). The cytotoxicity was assessed using the MTT assay, revealing an IC50 value indicative of significant activity .

Cell LineIC50 (μg/mL)Reference
MCF-755.97

3. Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:

  • A study synthesized various pyrazolo[1,5-a]pyrimidines and evaluated their antioxidant and antibacterial activities. The results indicated that structural modifications significantly influenced biological activity .
  • Another research highlighted the role of these compounds as selective inhibitors for various enzymes involved in cancer progression and inflammation pathways .

4. Conclusion

This compound demonstrates promising biological activities across several domains including antioxidant, antibacterial, and anticancer effects. Ongoing research is critical to fully elucidate its potential therapeutic applications and mechanisms of action.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate, and how can purity be ensured?

Methodological Answer:
The compound is typically synthesized via multi-step protocols. A common approach involves:

  • Cyclization : Reacting 5-amino-3-substituted pyrazoles with α,β-unsaturated carbonyl compounds (e.g., ethyl 2,4-dioxopentanoate) under reflux in ethanol to form the pyrazolo[1,5-a]pyrimidine core .
  • Esterification : Introducing the ethyl carboxylate group using ethanol and acid catalysts.
  • Purification : Column chromatography (e.g., petroleum ether/ethyl acetate mixtures) and recrystallization (e.g., cyclohexane) yield high-purity crystals (>95%) .
    Critical Considerations : Monitor reaction progress via TLC and optimize solvent polarity to avoid byproducts.

Advanced: How does regioselectivity in substitution reactions at the pyrimidine ring affect functionalization?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. For example:

  • Electron-Deficient Positions : The C5 and C7 positions are prone to nucleophilic substitution due to electron-withdrawing effects of the pyrimidine N-atoms. Bromination or chlorination at C6 (as in ) can direct further substitutions .
  • Steric Hindrance : Methyl groups at C6 (as in the target compound) may hinder reactions at adjacent positions. Computational modeling (DFT) or NMR analysis of intermediate charge distribution can predict reactivity .
    Case Study : Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate ( ) undergoes Suzuki coupling at C5, while C7 remains inert due to steric shielding .

Advanced: How should researchers resolve contradictions in reported biological activity data for derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Compare IC50 values under standardized conditions (e.g., cell lines, incubation time). For example, PI3Kδ inhibition ( ) requires kinase profiling assays with ATP concentration controls .
  • Substituent Effects : Methyl vs. cyano groups at C6 ( vs. ) alter lipophilicity and target binding. Use QSAR models to correlate substituent Hammett constants (σ) with activity trends .
    Validation : Replicate key studies with orthogonal assays (e.g., SPR for binding affinity, Western blotting for pathway inhibition).

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • NMR : 1H/13C NMR identifies regiochemistry (e.g., distinguishing C5 vs. C7 methyl groups via coupling patterns) .
  • Mass Spectrometry : HRMS confirms molecular weight and detects trace impurities (<0.5%) .
  • XRD : Single-crystal X-ray diffraction (as in ) resolves absolute configuration and π-π stacking interactions in the solid state .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for intermediates prone to oxidation .

Advanced: How can researchers design derivatives for selective kinase inhibition (e.g., PI3Kδ)?

Methodological Answer:

  • Scaffold Modification : Introduce substituents at C2 (e.g., benzimidazole in ) to enhance hydrophobic interactions with kinase pockets.
  • Buchwald–Hartwig Coupling : Attach heteroaryl groups (e.g., morpholine) at C7 to improve solubility and selectivity .
  • In Silico Docking : Use PyMOL or AutoDock to simulate binding poses. For example, the ethyl carboxylate at C2 in the target compound may hydrogen-bond with Lys779 in PI3Kδ .
    Validation : Test analogs in kinase panels (≥50 kinases) to confirm selectivity.

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

  • Storage : Store at room temperature in amber vials under inert gas (N2/Ar) to prevent ester hydrolysis or oxidation. Desiccants (silica gel) mitigate moisture-induced degradation .
  • Handling : Avoid prolonged exposure to light (UV-sensitive) and basic conditions (pH > 8) that may cleave the ester group .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) and reduce byproducts .
  • Catalyst Optimization : Replace traditional catalysts (e.g., H2SO4) with immobilized enzymes or metal-organic frameworks (MOFs) to enhance recyclability .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.